9-cis,13-cis-Retinol 15-Acetate

Description

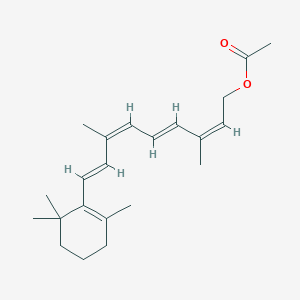

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-VEKRBDQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/COC(=O)C)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 9 Cis,13 Cis Retinol 15 Acetate

Molecular Structure and Chemical Identifiers

The fundamental chemical identity of 9-cis,13-cis-Retinol 15-Acetate is defined by its molecular formula, molecular weight, and its unique CAS number.

| Property | Value |

| Molecular Formula | C₂₂H₃₂O₂ |

| Molecular Weight | 328.49 g/mol |

| CAS Number | 29444-27-7 |

| IUPAC Name | (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl acetate (B1210297) |

Data sourced from SynZeal Research Pvt. Ltd. and Santa Cruz Biotechnology. nih.gov

Synthesis and Characterization

The synthesis of specific cis-isomers of retinoids can be a complex process, often resulting in a mixture of isomers that require careful separation and purification. While detailed synthetic pathways specifically for this compound are not extensively documented in readily available literature, general methods for the synthesis of 9-cis-retinoids often involve catalytic isomerization of the more stable all-trans counterparts. nih.gov Purification of the desired isomer is typically achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC). mdpi.com

Characterization of retinoid isomers relies on a combination of spectroscopic methods to confirm their unique structures.

Detailed spectroscopic data for this compound is not widely reported. However, general characteristics of retinoid spectra can be inferred.

UV-Visible (UV-Vis) Spectroscopy: Retinoids exhibit strong absorption in the UV-Vis region due to their conjugated polyene system. The λmax (wavelength of maximum absorbance) is sensitive to the isomeric configuration. For comparison, all-trans-retinyl acetate has a λmax of approximately 325-326 nm in ethanol. The introduction of cis bonds can cause a slight blue-shift (shift to a shorter wavelength) and a decrease in the molar absorptivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise stereochemistry of retinoids. The chemical shifts and coupling constants of the protons and carbons in the polyene chain are highly dependent on the cis or trans configuration of the double bonds. While specific NMR data for this compound is not readily available, data for related isomers like 9-cis-retinal (B17824) provides a reference for the types of spectral features expected. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For retinyl acetate isomers, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern can provide clues about the structure, although it may not always be sufficient to distinguish between stereoisomers without chromatographic separation. In liquid chromatography-mass spectrometry (LC-MS) analysis of retinyl acetate, a characteristic ion corresponding to the loss of acetic acid from the protonated molecule can be observed. nih.gov

Metabolic Pathways and Biochemical Interconversions of 9 Cis,13 Cis Retinol 15 Acetate

Endogenous Formation and Occurrence as a Metabolite

The formation of various retinoid isomers is a complex process. While direct studies detailing the metabolic pathway from 9-cis-retinoic acid to 9-cis,13-cis-Retinol (B135769) 15-Acetate are specific, the underlying biochemical transformations are well-established. Generally, retinoic acids can be isomerized and subsequently metabolized. For instance, the incubation of all-trans-retinoic acid with liver microsomes results in the formation of 9-cis, 13-cis, and 9,13-dicis isomers. oup.com It is plausible that 9-cis-retinoic acid follows similar isomerization and metabolic routes. The conversion would involve the reduction of the carboxylic acid group of a di-cis retinoic acid isomer to an alcohol (retinol), followed by esterification to form the acetate (B1210297). Studies have demonstrated that 9-cis-retinyl acetate can be trans-esterified to its fatty acid esters, indicating that the enzymatic machinery to process such compounds exists within the cell. nih.gov

Metabolites with a 9,13-di-cis configuration have been confirmed in biological systems. nih.govnih.gov Following the consumption of vitamin A-rich foods like liver, 9,13-di-cis-retinoic acid has been identified for the first time in human plasma, alongside 9-cis-retinoic acid. nih.govepa.gov This indicates that the body can endogenously form these di-cis isomers. Further research has identified 9,13-dicis-retinoic acid as a major plasma metabolite after the administration of 9-cis-retinoic acid in mice. nih.gov The presence of 9,13-di-cis-retinoic acid in tissues and serum suggests it arises from the conversion of 13-cis-retinoic acid and/or 9-cis-retinoic acid. nih.gov

The formation of 9-cis,13-cis-Retinol 15-Acetate likely proceeds from its corresponding retinol (B82714), 9-cis,13-cis-retinol. This precursor can be generated through the isomerization of other retinol isomers. The isomerization of double bonds in the polyene chain of retinoids can be induced by various factors, leading to a mixture of isomers. oup.com For example, treating all-trans-retinyl palmitate with iodine can produce a mixture containing 9-cis and 9,13-dicis isomers. oup.com Once 9-cis,13-cis-retinol is formed, it can be esterified to create the acetate form. This esterification is a common step in retinoid metabolism, catalyzed by specific enzymes within the cell. The reverse reaction, the oxidative cleavage of retinyl acetate to retinal, has also been attributed to cytochrome P450 isozymes, highlighting the dynamic nature of these conversions. nih.gov

Enzymatic Hydrolysis and Esterification within Retinoid Cycles

Retinyl esters are the primary storage form of vitamin A in the body. nih.govmdpi.com This storage mechanism, which involves converting retinol into less biologically active and hydrophobic retinyl esters, is crucial for maintaining a steady supply of vitamin A while preventing the potential toxicity of high levels of free retinol. nih.govnih.gov The largest reserve of these esters is found in the liver, specifically within hepatic stellate cells (HSCs), accounting for about 80% of the body's total vitamin A. mdpi.com When required, these stored esters are mobilized through hydrolysis, releasing retinol into the circulation for transport to peripheral tissues. mdpi.comnih.gov This cycle of esterification for storage and hydrolysis for mobilization is fundamental to maintaining vitamin A homeostasis. mdpi.comnih.gov

The interconversion between retinol and retinyl esters is governed by specific enzymes. mdpi.com

Esterification (Retinol to Retinyl Ester):

Lecithin:retinol acyltransferase (LRAT): This is the primary enzyme responsible for retinol esterification in the body. nih.gov LRAT catalyzes the transfer of a fatty acyl group from phosphatidylcholine to retinol. nih.gov Its crucial role is highlighted by the fact that mice lacking the LRAT gene have significantly depleted retinyl ester stores in most tissues. nih.gov

Acyl-CoA:retinol acyltransferase (ARAT): ARAT provides an alternative pathway for esterification, utilizing fatty acyl-CoAs. nih.gov Both LRAT and ARAT are involved in retinol esterification in hepatic stellate cells. nih.gov

Hydrolysis (Retinyl Ester to Retinol):

Retinyl Ester Hydrolases (REHs): A number of enzymes, collectively known as retinyl ester hydrolases (REHs), are responsible for hydrolyzing stored retinyl esters to release free retinol. nih.gov Unlike the well-defined role of LRAT, several REHs have been proposed to act in this capacity, and their specific physiological roles are still being fully elucidated. nih.govnih.gov These enzymes are critical for mobilizing vitamin A from liver stores to supply other tissues. nih.gov

| Enzyme | Primary Function | Substrate(s) | Location/Context |

| Lecithin:retinol acyltransferase (LRAT) | Esterification of retinol for storage | Retinol, Phosphatidylcholine | Liver, eye, lung, testes, skin, spleen, hepatic stellate cells. nih.govnih.gov |

| Acyl-CoA:retinol acyltransferase (ARAT) | Alternative pathway for retinol esterification | Retinol, Fatty Acyl-CoA | Reported to be physiologically important; active in hepatic stellate cells. nih.govnih.gov |

| Retinyl Ester Hydrolases (REHs) | Hydrolysis of retinyl esters to mobilize retinol | Retinyl Esters | Liver (for mobilizing stores), intestinal lumen (for dietary absorption). nih.govnih.gov |

Isomerization and Oxidation to Biologically Active Retinoids

The metabolic journey of this compound to its active forms is a multi-step process. The initial and pivotal step is the hydrolysis of the acetate ester group, a reaction common to various retinyl esters. nih.govnih.gov This conversion yields 9-cis,13-cis-retinol, the direct precursor for subsequent isomerization and oxidation reactions.

Potential Conversion Pathways to 9-cis-Retinoic Acid and 13-cis-Retinoic Acid

While direct metabolic studies on 9-cis,13-cis-retinol are not extensively documented, the established pathways for other retinol isomers allow for the formulation of potential conversion routes. It is hypothesized that the 9-cis,13-cis-retinol isomer undergoes isomerization to form more common substrates for oxidative enzymes, namely 9-cis-retinol (B22316) and 13-cis-retinol. The presence of 9,13-dicis-retinoic acid as a metabolite of 9-cis-retinoic acid in human plasma supports the biological relevance and interconversion of these di-cis isomers. nih.govwho.intnih.gov

Pathway to 9-cis-Retinoic Acid: The formation of 9-cis-retinoic acid from the isomerized intermediate, 9-cis-retinol, proceeds through a two-step oxidation process.

Oxidation to 9-cis-Retinal (B17824): A stereospecific 9-cis-retinol dehydrogenase (cRDH), a member of the short-chain alcohol dehydrogenase/reductase superfamily, catalyzes the oxidation of 9-cis-retinol to 9-cis-retinaldehyde. nih.govnih.govsemanticscholar.org This enzyme is distinct in its preference for cis-retinols over all-trans-retinol. nih.govsemanticscholar.org

Oxidation to 9-cis-Retinoic Acid: Subsequently, 9-cis-retinal is oxidized to 9-cis-retinoic acid. This reaction can be carried out by several aldehyde dehydrogenases and microsomal cytochrome P450 isozymes, such as P450 1A1, which are known to convert various retinal isomers to their corresponding retinoic acids. nih.govnih.gov

Pathway to 13-cis-Retinoic Acid: The conversion to 13-cis-retinoic acid follows a similar oxidative sequence, starting from the isomerized 13-cis-retinol intermediate.

Oxidation to 13-cis-Retinal (B14616): Enzymes that oxidize 9-cis-retinol have been shown to also catalyze the oxidation of 13-cis-retinol to 13-cis-retinal, although often at a lower rate. semanticscholar.org It is also theoretically possible that 13-cis-retinoic acid is formed through the sequential oxidation of 13-cis-retinol and 13-cis-retinal. who.int

Oxidation to 13-cis-Retinoic Acid: The final oxidation of 13-cis-retinal to 13-cis-retinoic acid is catalyzed by enzymes including cytochrome P450 1A1, which is highly active in converting retinal isomers to their acid forms. nih.gov

The following table summarizes the key enzymatic steps in these potential conversion pathways.

Table 1: Potential Enzymatic Conversion Steps

| Starting Compound | Intermediate Product | Final Product | Key Enzyme Class(es) |

|---|---|---|---|

| This compound | 9-cis,13-cis-Retinol | - | Retinyl Ester Hydrolase nih.gov |

| 9-cis,13-cis-Retinol | 9-cis-Retinol | - | Isomerase (postulated) |

| 9-cis-Retinol | 9-cis-Retinal | - | 9-cis-Retinol Dehydrogenase nih.govsemanticscholar.org |

| 9-cis-Retinal | - | 9-cis-Retinoic Acid | Aldehyde Dehydrogenase, Cytochrome P450 nih.govnih.gov |

| 9-cis,13-cis-Retinol | 13-cis-Retinol | - | Isomerase (postulated) |

| 13-cis-Retinol | 13-cis-Retinal | - | Retinol Dehydrogenase semanticscholar.orgwho.int |

| 13-cis-Retinal | - | 13-cis-Retinoic Acid | Aldehyde Dehydrogenase, Cytochrome P450 nih.gov |

Non-Enzymatic Isomerization Processes of Retinoic Acids

Beyond enzymatic catalysis, the various isomers of retinoic acid are known to undergo non-enzymatic isomerization, which contributes to the complex equilibrium of retinoids found in tissues. This process is particularly relevant for 9-cis-retinoic acid and 13-cis-retinoic acid, the potential end-products of this compound metabolism.

Research has shown that sulfhydryl compounds, such as the abundant intracellular antioxidant glutathione, can catalyze the chemical isomerization of 9-cis-retinoic acid. This reaction results in a mixture of isomers, including all-trans-retinoic acid, 13-cis-retinoic acid, and 9,13-dicis-retinoic acid. nih.gov In these equilibrium reactions, all-trans-retinoic acid tends to be the most prevalent isomer. nih.gov This thiol-catalyzed isomerization is believed to be a significant factor in the in vivo interconversion of retinoic acids and may be relevant to their biological activity. nih.gov This process is not limited to starting with the 9-cis isomer; all-trans-retinoic acid can also be isomerized to 13-cis-retinoic acid under similar conditions. nih.gov

The following table details the compounds involved in these non-enzymatic processes.

Table 2: Non-Enzymatic Isomerization of Retinoic Acids

| Starting Isomer | Catalysts | Resulting Isomer Mixture Includes |

|---|---|---|

| 9-cis-Retinoic Acid | Glutathione, Mercaptoethanol, N-acetyl-L-cysteine, Apoferritin, Microsomes nih.gov | all-trans-Retinoic Acid, 13-cis-Retinoic Acid, 9,13-dicis-Retinoic Acid nih.gov |

| all-trans-Retinoic Acid | Glutathione, Mercaptoethanol, L-cysteine methyl ester, Microsomes nih.gov | 13-cis-Retinoic Acid nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone technique for the separation of complex mixtures, and it is particularly well-suited for the analysis of retinoids due to its high resolution and the mild conditions that can be employed to prevent degradation of these light- and heat-sensitive compounds. nih.gov The choice between reversed-phase and normal-phase chromatography, along with the optimization of mobile phases and column chemistries, is pivotal for achieving the desired separation of retinoid isomers.

Reversed-Phase HPLC for Retinoid Isomer Separation

Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation of retinoid isomers. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. More hydrophobic compounds, like retinyl esters, are retained longer on the column. chromatographyonline.com The separation of various retinoid isomers, including the geometric isomers of retinol (B82714) and its esters, can be effectively achieved using this technique. capes.gov.br

For instance, C18 and C30 columns are commonly employed for retinoid analysis. nih.govnih.govnih.gov C30 columns, in particular, offer enhanced shape selectivity for structurally similar isomers. nih.govnih.gov The use of gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve a wide range of retinoids with differing polarities in a single chromatographic run. nih.govconsensus.appnih.gov A typical mobile phase for RP-HPLC of retinoids might consist of mixtures of water, methanol (B129727), acetonitrile (B52724), and other organic modifiers like methyl-tert-butyl ether. nih.govconsensus.appnih.gov To improve peak shape and resolution, especially for acidic retinoids, additives such as formic acid or ammonium (B1175870) acetate (B1210297) can be incorporated into the mobile phase. nih.govconsensus.appnih.gov

A key challenge in retinoid analysis is the separation of geometric isomers, which often have very similar retention times. The selection of the appropriate column and mobile phase is crucial for achieving baseline separation of these isomers. researchgate.net For example, a method using a C18 column with a mobile phase of methanol and a buffered aqueous solution has been shown to resolve 13-cis and all-trans-retinoic acid in under 14 minutes. jfda-online.com

Table 1: Examples of RP-HPLC Conditions for Retinoid Separation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C30 Reversed-Phase nih.govconsensus.app | Zorbax SB-C18 nih.gov | C18 Reversed-Phase jfda-online.com |

| Mobile Phase | Gradient of water, methanol, methyl-tert-butyl ether with 5 mM ammonium acetate and 0.5% acetic acid nih.govconsensus.app | Gradient of acetonitrile/water/formic acid transitioning to acetonitrile/dichloroethane nih.gov | Isocratic 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) jfda-online.com |

| Analytes Separated | Retinoic acid, retinol, retinal, retinyl acetate nih.govconsensus.app | Total retinol and retinyl esters nih.gov | Retinol, retinal, all-trans-retinoic acid, 13-cis-retinoic acid jfda-online.com |

| Detection | UV nih.gov or Mass Spectrometry nih.govconsensus.app | UV at 325 nm nih.gov | Fluorescence and UV detection jfda-online.com |

Normal-Phase Column Chromatography for Retinoid Standards

Normal-phase HPLC (NP-HPLC), which utilizes a polar stationary phase (like silica) and a non-polar mobile phase, offers superior resolution for separating geometric isomers of retinoids compared to RP-HPLC. nih.govnih.govsav.sk This makes it a preferred method for the analysis of complex mixtures of retinoid isomers and for the preparation and purification of retinoid standards. sav.skresearchgate.net

In NP-HPLC, the mobile phase typically consists of hexane (B92381) mixed with a small amount of a more polar solvent, such as isopropanol (B130326) or ethyl acetate, and sometimes an acid like acetic acid to improve peak shape. nih.govsav.sk An isocratic mobile phase, where the composition remains constant throughout the run, can often be used to achieve efficient separation of key isomers. sav.sk For example, a mobile phase of hexane, 2-propanol, and glacial acetic acid has been successfully used to separate all-trans-retinal (B13868), 13-cis-retinoic acid, and all-trans-retinoic acid within 13 minutes on a silica (B1680970) column. sav.sk

The resolving power of NP-HPLC is particularly advantageous for distinguishing between cis and trans isomers of retinol and retinoic acid. nih.govnih.gov This is critical for accurate quantification, as different isomers can have distinct biological activities. nih.gov

Table 2: NP-HPLC Conditions for Retinoid Standard Separation

| Parameter | Condition 1 | Condition 2 |

| Column | Silica gel column (Inertsil SILICA 100-5) sav.sk | Zorbax SIL nih.gov |

| Mobile Phase | Isocratic mixture of hexane, 2-propanol, and glacial acetic acid (1000:4.3:0.675) sav.sk | Isocratic 0.4% 2-propanol in hexane nih.gov |

| Analytes Separated | All-trans-retinal, 13-cis-retinoic acid, all-trans-retinoic acid sav.sk | Retinol isomers (13-cis, 9-cis, all-trans), retinyl esters, and retinoic acid isomers nih.gov |

| Detection | UV at 350 nm sav.sk | UV at 325 nm and 340 nm nih.gov |

Optimization of Mobile Phases and Column Chemistries for Resolution

Achieving optimal resolution of retinoid isomers, including 9-cis,13-cis-Retinol (B135769) 15-Acetate, requires careful optimization of both the mobile phase composition and the stationary phase chemistry. The choice of organic modifier in the mobile phase can significantly impact selectivity. chromatographyonline.com For instance, switching between methanol and acetonitrile in reversed-phase systems can alter the elution order and improve the separation of closely related compounds. chromatographyonline.com

In reversed-phase HPLC, adjusting the pH of the mobile phase is a powerful tool for controlling the retention of ionizable analytes like retinoic acid. chromatographyonline.com By working at a pH well below the pKa of the acidic retinoids, their ionization is suppressed, leading to better retention and peak shape. chromatographyonline.com The addition of small amounts of acids like formic or acetic acid is a common practice to achieve this. nih.govconsensus.appnih.gov

The choice of column chemistry also plays a critical role. While C18 columns are the workhorses of reversed-phase chromatography, specialized columns can offer unique selectivity for isomers. Phenyl- and pentafluorophenyl (PFP)-bonded phases can provide alternative selectivity through π-π interactions, which can be beneficial for separating aromatic or conjugated systems like retinoids. welch-us.com Embedded amide columns have also shown promise in separating diastereomers due to shape selectivity provided by the amide group. welch-us.com For normal-phase separations, silica columns are the standard, but the particle size and pore size of the silica can influence efficiency and resolution. sav.sktandfonline.com

Mass Spectrometry (MS) and Tandem MS (MSn) Applications

Mass spectrometry coupled with HPLC (LC-MS) has become an indispensable tool for the analysis of retinoids, offering high sensitivity and specificity that allows for their detection and quantification at very low levels in complex biological matrices. nih.govuqam.ca

Multiple Reaction Monitoring (MRM) for Sensitive Quantification

Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity for quantifying retinoids in complex biological samples. nih.govthermofisher.comthermofisher.com MRM involves selecting a specific precursor ion (e.g., the molecular ion or a characteristic fragment) in the first mass analyzer, subjecting it to collision-induced dissociation (CID) in a collision cell, and then monitoring a specific product ion in the second mass analyzer. nih.gov

This technique significantly reduces background noise and chemical interference, leading to lower limits of detection and quantification. nih.govthermofisher.com For example, an LC-MS/MS method using MRM has been developed for the quantification of 12 different retinoids and their metabolites in serum, with lower limits of quantification in the sub-ng/mL range. thermofisher.comthermofisher.com

For retinyl acetate, a common MRM transition involves the precursor ion at m/z 269 (formed by the loss of acetic acid) and a specific product ion, such as m/z 92.9. eurofins.com The use of stable isotope-labeled internal standards is crucial for accurate quantification with MRM, as it compensates for variations in extraction efficiency and matrix effects. eurofins.com The development of fast HPLC methods coupled with MRM³ (a further stage of fragmentation) has further enhanced the selectivity for endogenous retinoic acid quantification, effectively removing interferences observed with conventional MRM. nih.gov

Table 4: Example MRM Transitions for Retinoid Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Retinoic Acid | 301.2 | 205.1 | Positive APCI | sciex.com |

| Retinyl Acetate | 269.2 | 92.9 | Positive APCI | eurofins.com |

| α-Retinol/α-Retinyl Esters | 269 | 123 | Positive APCI | nih.gov |

| Retinol/Retinyl Esters | 269 | 145 | Positive APCI | nih.gov |

Isotopic Labeling in Mass Spectrometric Studies

Isotopic labeling is a powerful tool in mass spectrometry (MS) for the unambiguous identification and quantification of retinoids. This technique involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the retinoid molecule. The resulting isotopically labeled compound serves as an ideal internal standard in quantitative analyses because it co-elutes with the unlabeled analyte during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer. The mass difference between the labeled and unlabeled compounds allows for their distinct detection and precise quantification.

In the context of retinoid analysis, liquid chromatography-mass spectrometry (LC-MS) is a commonly employed technique. For instance, a method for the simultaneous determination of retinol and various retinoic acid isomers, including 9-cis and 13-cis forms, in rat prostate tissue has been developed using LC-MS. nih.gov In such studies, a related but structurally distinct retinoid, such as retinyl acetate, can be used as an internal standard. nih.gov The mass spectrometer is operated in selected ion monitoring (SIM) mode, where it specifically monitors for the protonated molecular ions of the analytes and the internal standard. For retinoic acid isomers, the ion at m/z 301 is monitored, while the ion at m/z 269, corresponding to the loss of acetic acid from the protonated molecule of retinyl acetate, is used for the internal standard. nih.gov This approach provides high sensitivity and specificity, enabling the quantification of retinoids in small biological samples. nih.gov

Furthermore, post-source decay (PSD) analysis in laser desorption/ionization mass spectrometry (LDI-MS) can be utilized to obtain fragmentation patterns of retinoids. nih.gov These fragmentation patterns serve as fingerprints for structural elucidation, which is particularly valuable when authentic standards are not available for comparison. nih.gov This method facilitates the characterization of endogenous retinoids from complex biological extracts. nih.gov

Electrophoretic Separation Methods

Electrophoretic methods offer high-efficiency separations of charged or neutral molecules based on their differential migration in an electric field. These techniques are particularly useful for the analysis of complex mixtures of retinoids.

Micellar Electrokinetic Chromatography (MEKC) for Retinoid Analysis

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that combines the principles of capillary electrophoresis and chromatography. It is particularly well-suited for the separation of neutral and hydrophobic compounds like retinoids. nycu.edu.tw In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration, leading to the formation of micelles. These micelles act as a pseudo-stationary phase, and analytes partition between the aqueous buffer and the micelles based on their hydrophobicity. nycu.edu.tw

The separation of various retinoids, including retinol, retinal, retinyl acetate, and retinoic acid, has been successfully achieved using MEKC. nycu.edu.twnih.gov The separation can be optimized by adjusting parameters such as the concentration of the surfactant (e.g., sodium dodecyl sulfate (B86663), SDS), the addition of organic modifiers like acetonitrile, and the pH of the buffer. nih.gov For instance, a complete separation of five common retinoids was achieved in under 20 minutes using a running buffer containing Tris buffer (pH 8), 20 mmol/L SDS, 1 mmol/L Brij 35, and 35% (v/v) acetonitrile. nih.gov The use of a mixed micellar system, such as one containing a bile salt and Brij 35, can further enhance the selectivity of the separation. nycu.edu.tw

Cyclodextrin-Assisted Sweeping for Sample Preconcentration

To enhance the sensitivity of MEKC for the analysis of trace amounts of retinoids in biological samples, online preconcentration techniques are often employed. Cyclodextrin-assisted sweeping (CD-sweeping) is one such technique that has been shown to significantly improve detection limits. mdpi.comnih.gov

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with hydrophobic molecules like retinoids. mdpi.com In CD-sweeping, a sweeping buffer containing micelles and cyclodextrins is introduced into the capillary, followed by the injection of a large sample plug. mdpi.com When a voltage is applied, the analytes interact with both the micelles and the cyclodextrins, leading to their accumulation and concentration into sharp bands. mdpi.com This technique has been successfully applied to the determination of 13-cis-retinoic acid and its metabolites in human plasma, achieving a remarkable 224–257-fold increase in sensitivity compared to conventional MEKC methods. mdpi.comnih.gov The optimized method utilized a sweeping buffer containing borate, sodium dodecyl sulfate (SDS), and hydroxypropyl-β-cyclodextrin (HP-β-CD). mdpi.comnih.gov

Spectroscopic Techniques for Isomer Identification (General Retinoids)

Spectroscopic techniques are indispensable for the structural elucidation and identification of retinoid isomers.

UV-Vis Detection in Chromatographic Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental detection method used in conjunction with high-performance liquid chromatography (HPLC) for the analysis of retinoids. Retinoids possess a conjugated polyene chain that gives rise to strong UV-Vis absorbance, typically in the range of 325-380 nm. nih.govsav.sknih.gov This property allows for their selective detection in complex biological samples, as very few other endogenous compounds absorb light in this wavelength range. nih.gov

In HPLC analysis, a UV-Vis detector is placed after the column to monitor the absorbance of the eluting compounds. The retention time and the UV-Vis spectrum of a peak can be compared to those of authentic standards for identification. Different retinoid isomers often exhibit subtle differences in their UV-Vis spectra, which can aid in their differentiation. For example, in the HPLC analysis of retinoids, detection is often set at specific wavelengths to maximize sensitivity for particular compounds: 325 nm for retinol and retinyl esters, and 340 nm for retinoic acid. nih.gov The identity of peaks is routinely confirmed by comparing their retention times and spectral data with those of known standards. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including retinoid isomers. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, signal multiplicities, and coupling constants are characteristic of the specific isomeric form of the retinoid. austinpublishinggroup.com For instance, the chemical shift patterns of the protons in the polyene chain can be used to distinguish between 9-cis and 9-trans isomers. austinpublishinggroup.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also sensitive to the isomeric configuration of the double bonds. austinpublishinggroup.com By analyzing the ¹H and ¹³C NMR data, often with the aid of 2D NMR techniques such as COSY, HSQC, and HMBC, a complete and unambiguous assignment of the structure of a retinoid isomer can be achieved. nih.gov This level of detailed structural information is crucial for confirming the identity of novel retinoids or for verifying the structure of synthesized compounds. austinpublishinggroup.comnih.gov

Molecular Interactions and Receptor Dynamics

Theoretical Considerations of Conformational Flexibility

Retinoid molecules are not rigid structures. Their polyene chain allows for a significant degree of conformational flexibility, which is crucial for fitting into the binding pockets of various proteins and receptors. Theoretical studies using computational methods like AM1 and PM3 on related aromatic retinoids (arotinoids) have demonstrated this flexibility. nih.gov These analyses revealed that large ring fragments of retinoid-like molecules have substantial rotational freedom, with very low energy barriers (0.4-3.9 kcal/mol) for certain rotations. nih.gov This inherent flexibility suggests that molecules like 9-cis,13-cis-Retinol (B135769) 15-Acetate can likely adopt multiple conformations, a property that may facilitate a favorable orientation when approaching a receptor site. nih.gov Molecular dynamics simulations on all-trans retinol (B82714) further support this, showing that the molecule's configurational space can be described by a few key degrees of freedom, but that these dynamics are restricted when the retinoid is bound to a protein, forcing it into a strained conformation. nih.gov

Interaction with Retinoid-Binding Proteins (General Retinoids)

Before retinoids can interact with nuclear receptors, they are typically bound and transported by specific retinoid-binding proteins. These proteins serve to solubilize these hydrophobic molecules, protect them from degradation, and regulate their availability and metabolism. nih.gov

Key binding proteins include:

Retinol-Binding Protein (RBP): Primarily found in plasma, RBP transports retinol from the liver to target tissues. Its interaction with another protein, transthyretin, is a key part of this process. nih.gov The nature of the group at the end of the retinoid molecule significantly affects this protein-protein interaction. nih.gov For instance, replacing retinol's natural hydroxyl group with other substituents can alter the binding affinity for transthyretin. nih.gov This suggests that the acetate (B1210297) group in 9-cis,13-cis-Retinol 15-Acetate would influence its interaction profile with RBP.

Cellular Retinol-Binding Proteins (CRBP): Found within cells, CRBPs bind retinol and retinaldehyde. researchgate.net They are thought to "channel" their ligands to specific enzymes for metabolism, for example, the conversion of retinol to retinoic acid. nih.govresearchgate.net The binding of retinol to CRBP is exceedingly tight, which supports the idea that the protein-bound form is the true substrate for metabolic enzymes. unilink.it

Cellular Retinoic Acid-Binding Proteins (CRABP): These intracellular proteins bind retinoic acid, modulating its concentration and directing it towards metabolic pathways or nuclear receptors. researchgate.netnih.gov

The function of these binding proteins is to create concentration gradients and ensure the proper delivery of retinoids, acting as crucial mediators of their action. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Isomerization Mechanisms

Quantum chemical calculations are essential for understanding the electronic structure changes that govern the isomerization of the polyene chain in retinoids. These calculations can elucidate the pathways for both light-induced and catalytically driven transformations.

Photoisomerization is a key process for retinoids, and computational studies have been employed to understand its mechanism. The photoisomerization of the readily available all-trans-retinyl acetate (B1210297) (all-trans-RAc) is an attractive synthetic route to 9-cis-retinoids. acs.orgnih.gov Upon irradiation in polar organic solvents like acetonitrile (B52724) or ethanol, all-trans-RAc can be converted to the 9-cis isomer, with the 7-cis and 13-cis isomers appearing as potential side products. acs.orgnih.gov

Theoretical calculations on model polyene systems and related retinoids help to elucidate the energy landscape of these transformations. For instance, calculations on all-trans-retinol show that isomerization around a double bond without delocalization of electrons requires overcoming a significant energy barrier. However, if the isomerization proceeds through a carbocation intermediate, this energy barrier is substantially lowered. nih.gov For example, the calculated energy barrier for the isomerization of all-trans-retinol to 11-cis-retinol (B117599) by rotation around the C11–C12 double bond is 36.2 kcal/mol. nih.gov This barrier decreases to 17.2 kcal/mol if the reaction proceeds via a carbocation intermediate, highlighting the importance of reaction pathways in determining isomerization feasibility. nih.gov

When a sensitizer (B1316253) is used, promoting the population of triplet states, all-trans-RAc can isomerize into a mixture of 9-cis and 13-cis isomers. acs.orgnih.gov The mechanism is presumed to involve triplet-triplet energy transfer from the sensitizer to the retinoid. acs.org

Table 1: Calculated Energy Barriers for Retinoid Isomerization

| Isomerization Process | Method/Intermediate | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| all-trans-retinol to 11-cis-retinol | Direct Rotation | 36.2 |

| all-trans-retinol to 11-cis-retinol | Via Carbocation | 17.2 |

| all-trans-retinal (B13868) to 13-cis-retinal (B14616) | DFT (BP86+D3) | 28.0 |

| all-trans-retinal to 9-cis-retinal (B17824) | DFT (BP86+D3) | 33.3 |

This table presents data from theoretical calculations on related retinoid compounds to illustrate the energy requirements for isomerization. nih.govescholarship.org

The synthesis of specific cis-isomers, such as 9-cis-retinyl acetate, can be achieved through catalytic isomerization of the all-trans form. nih.gov Palladium-based catalysts, such as (CH₃CN)₂PdCl₂, have been shown to be effective for this transformation. nih.gov

Quantum chemical calculations have provided mechanistic insights into this catalytic process. nih.gov Computational studies suggest that the isomerization may be initiated by the dimerization of the palladium catalyst. This is followed by the formation of a cyclic, six-membered chloropalladate catalyst-substrate adduct, which subsequently opens to yield the desired cis-isomer. nih.gov State-of-the-art quantum chemical calculations using coupled cluster methods support this proposed pathway. nih.gov

These models also help to explain the observed product distributions. For instance, in the isomerization of all-trans-retinal, calculations show that the formation of the 11-cis isomer is thermodynamically less favorable than the formation of 9-cis and 13-cis isomers. nih.gov The 9-cis and 13-cis isomers are energetically very close to the all-trans starting material, making their formation more plausible. escholarship.org

Table 2: Catalytic Isomerization of all-trans-Retinyl Acetate (1c)

| Catalyst | Yield of 9-cis-isomer (%) | Ratio of 13-cis to 9-cis |

|---|---|---|

| (CH₃CN)₂PdCl₂ (I) | 18-24% | 0.1:1 |

| Pd(OAc)₂ (II) | 18-24% | 0.1:1 |

| PdCl₂(dppf) (III) | 18-24% | 0.1:1 |

| PdCl₂(dppe) (IV) | 18-24% | 0.1:1 |

| PdCl₂(dppb) (V) | 18-24% | 0.1:1 |

This table summarizes the effectiveness of various palladium-based catalysts in the synthesis of 9-cis-retinyl acetate from the all-trans isomer, highlighting the product ratios obtained. escholarship.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations and other molecular modeling techniques are powerful tools for analyzing the conformational flexibility of retinoids. nih.gov The long polyene chain of compounds like 9-cis,13-cis-Retinol (B135769) 15-Acetate is not rigid and can adopt various shapes, which influences its ability to interact with biological receptors.

MD simulations can model the dynamic behavior of a retinoid within the ligand-binding pocket of its receptor, such as the retinoic acid receptors (RARs) or retinoid X receptors (RXRs). nih.gov These simulations provide a deeper understanding of receptor and ligand flexibility beyond the static snapshots offered by crystal structures. rsc.org For example, a comprehensive molecular docking approach exploring the conformational space of ligands indicated that all-trans-retinoic acid (ATRA) can bind to the three RAR isotypes in several conformations. In contrast, the biologically distinct 9-cis-retinoic acid (9cRA) exhibited significantly less conformational flexibility within the RAR binding pockets. rsc.org This difference in flexibility and preferred binding modes can account for the distinct biological activities of various isomers.

Structure-Activity Relationship (SAR) Studies of Retinoid Analogues

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. For retinoids, this involves understanding how modifications to the β-ionone ring, the polyene chain, and the polar headgroup affect their interaction with RAR and RXR receptors. nih.govmdpi.com

A key principle in the design of novel retinoid analogues is the use of conformational constraints. nih.gov Natural retinoids possess a flexible aliphatic backbone, which can be a liability as it may lead to metabolic instability and off-target effects. nih.gov To overcome this, synthetic retinoids have been developed with enhanced rigidity. nih.gov

One successful strategy involves incorporating aromatic rings into the molecular structure. nih.gov This reduces the number of possible conformations the molecule can adopt, effectively "locking" it into a shape that is favorable for binding to a specific receptor subtype. This approach can lead to retinoids with improved resistance to isomerization and metabolism, resulting in enhanced stability and biological activity. nih.gov The design of such analogues is guided by existing biochemical and structural data on how endogenous retinoids bind to their receptors. nih.gov

The biological action of retinoids is mediated by their binding to RAR and RXR nuclear receptors. nih.gov The affinity and selectivity of a retinoid for these receptors are determined by its specific molecular structure. Key interactions include:

The Polar Headgroup: The polar end of the retinoid is crucial for anchoring the molecule within the ligand-binding pocket. For retinoic acids, a carboxylic acid moiety typically forms a critical ionic bridge with a conserved arginine residue in the receptor. mdpi.comtocris.com In the case of 9-cis,13-cis-Retinol 15-Acetate, the acetate group is a precursor that can be hydrolyzed in vivo to retinol (B82714), which is then oxidized to the active retinoic acid form.

The Hydrophobic Ring: The β-ionone ring or a synthetic analogue fits into a hydrophobic portion of the receptor's binding pocket.

Molecular modeling techniques are used to build 3D pharmacophore models that define the essential structural features required for a ligand to bind to a specific receptor subtype. nih.gov These models allow for the prediction of binding affinities and guide the search for new compounds with desired receptor selectivity. nih.gov For instance, studies have shown that while all-trans-retinoic acid (ATRA) is a pan-agonist for RARs, its 9-cis isomer (alitretinoin) can act as an agonist for both RAR and RXR receptors. tocris.com This highlights the profound impact of cis/trans isomerization on receptor interaction profiles.

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| all-trans-retinyl acetate | all-trans-RAc |

| all-trans-retinol | |

| 11-cis-retinol | |

| all-trans-retinal | |

| 9-cis-retinal | |

| 13-cis-retinal | |

| 11-cis-retinal (B22103) | |

| (CH₃CN)₂PdCl₂ | |

| all-trans-retinoic acid | ATRA |

| 9-cis-retinoic acid | 9cRA, alitretinoin |

| Retinoic Acid Receptors | RAR |

Biological Research Models and Cellular Studies

Role as a Precursor in Visual Cycle Research (for 9-cis-retinyl acetate (B1210297) analogs)

Analogs of 9-cis,13-cis-retinol (B135769) 15-acetate, particularly 9-cis-retinyl acetate (9-cis-R-Ac), have been instrumental as precursors in visual cycle research. These compounds serve as valuable tools to investigate the mechanisms of vision and potential therapeutic strategies for retinal diseases. As a more stable prodrug compared to 9-cis-retinal (B17824), 9-cis-retinyl acetate can be administered systemically, typically via oral gavage, to study its effects on the visual pathway. arvojournals.orgarvojournals.orgnih.gov

Regeneration of Visual Pigments in Animal Models

In animal models, particularly mice, 9-cis-retinyl acetate has demonstrated its capability to regenerate visual pigments. arvojournals.orgarvojournals.org The visual cycle involves the conversion of all-trans-retinal (B13868) back to 11-cis-retinal (B22103), which is essential for the regeneration of rhodopsin in rod cells and photopsins in cone cells. In certain retinal diseases or with aging, this process can be impaired.

When 9-cis-retinyl acetate is administered, it is metabolized to 9-cis-retinal. arvojournals.orgnih.gov This 9-cis-retinal can then bind to opsin, the protein component of visual pigments, to form isorhodopsin, an analog of rhodopsin. arvojournals.orgnih.govnih.gov Isorhodopsin is a functional visual pigment that can initiate the phototransduction cascade, the process that converts light into an electrical signal. nih.gov

Studies have shown that in mice with genetic defects affecting the visual cycle, such as in models of Leber congenital amaurosis (LCA) (e.g., Rpe65-/- and Lrat-/- mice), oral administration of 9-cis-retinyl acetate bypasses the defective enzymatic step and restores the production of a functional visual pigment. nih.govnih.gov This leads to a significant improvement in the regeneration of visual pigments. arvojournals.orgnih.gov Even in wild-type mice, treatment with 9-cis-retinyl acetate has been shown to increase the ratio of rhodopsin/isorhodopsin to opsin, indicating enhanced pigment regeneration. arvojournals.orgnih.gov

Table 1: Effect of 9-cis-Retinyl Acetate on Visual Pigment Regeneration

| Animal Model | Condition | Treatment | Outcome | Reference |

| Wild-type Mice | Age-related retinal decline | 9-cis-Retinyl Acetate | Increased rhodopsin regeneration ratio | arvojournals.org |

| Rpe65-/- Mice | Leber Congenital Amaurosis model | 9-cis-Retinyl Acetate | Formation of isorhodopsin, bypassing the defective retinoid cycle | nih.gov |

| Lrat-/- Mice | Leber Congenital Amaurosis model | 9-cis-Retinyl Acetate | Beneficial effects similar to 9-cis-retinal administration | arvojournals.orgnih.gov |

Impact on Retinal Function in Murine Models

The regeneration of visual pigments following the administration of 9-cis-retinyl acetate directly translates to improvements in retinal function in murine models. arvojournals.orgarvojournals.orgnih.gov A key method for assessing retinal function is electroretinography (ERG), which measures the electrical responses of the various cell types in the retina to a light stimulus.

In aged mice experiencing a decline in visual function, long-term treatment with 9-cis-retinyl acetate resulted in significantly improved ERG responses, particularly the a-wave, which reflects photoreceptor health, and improved dark adaptation. arvojournals.orgarvojournals.orgnih.gov Similarly, in mouse models of LCA, 9-cis-retinyl acetate administration led to a dose-dependent increase in both a-wave and b-wave amplitudes of the ERG, indicating restored function of photoreceptors and downstream retinal neurons. nih.govresearchgate.net

Beyond ERG measurements, behavioral tests have also confirmed the positive impact of 9-cis-retinyl acetate on vision. nih.govresearchgate.net Treated mice in these studies performed significantly better in vision-dependent tasks, such as navigating a water maze using a light cue, compared to untreated control animals. nih.gov These findings underscore the potential of 9-cis-retinyl acetate analogs to restore and preserve retinal function in the context of retinal diseases characterized by impaired visual cycle function. nih.govresearchgate.net

Table 2: Summary of Retinal Function Improvements with 9-cis-Retinyl Acetate in Murine Models

| Murine Model | Functional Outcome Measured | Result | Reference |

| Aged C57BL/6 Mice | Scotopic and photopic ERGs, dark adaptation | Improved ERG responses and dark adaptation | arvojournals.orgarvojournals.org |

| Rpe65-/- Mice | Scotopic ERG (a-wave and b-wave) | Dose-dependent increase in a-wave and b-wave amplitudes | nih.govresearchgate.net |

| Rpe65-/- Mice | Vision-dependent behavioral tests | Improved performance in dark/light preference and water escape tasks | nih.gov |

Metabolite Identification in Non-Human Biological Systems

The identification of 9-cis,13-cis-retinol 15-acetate and its related metabolites in non-human biological systems is crucial for understanding its metabolic fate and biological activity. While direct identification of this compound as a metabolite is not extensively documented, studies on related retinoid isomers provide insights into its potential metabolic pathways.

In bovine plasma, a major retinoid was identified as 9,13-di-cis-retinoic acid. nih.gov This discovery is significant as it establishes 9,13-di-cis-retinoic acid as a naturally occurring retinoid under physiological conditions. nih.gov Furthermore, studies in rats have shown that 9,13-di-cis-retinoic acid is a major circulating product after the administration of 9-cis-retinoic acid. nih.gov This suggests a metabolic conversion pathway exists between these two isomers. Given that retinyl esters are precursors to retinoic acids, it is plausible that this compound could be a precursor or metabolite in these interconversion processes.

In mice treated with 9-cis-retinyl acetate, the compound is converted to its active form, 9-cis-retinal, to form isorhodopsin. arvojournals.orgnih.gov During this process, it is first transesterified to its fatty acid esters. nih.gov Analysis of eye tissues from these mice revealed the presence of significant amounts of 9-cis-retinyl esters stored in the retinal pigment epithelium (RPE), which serve as a precursor pool for 9-cis-retinal. nih.gov

Research into Retinoid Metabolism in Specific Tissue Types (e.g., pancreas, prostate)

Research into retinoid metabolism in specific tissues like the pancreas and prostate has revealed the presence and activity of various retinoid isomers, which are critical for regulating cellular processes.

In the rat prostate, a sensitive analytical method using liquid chromatography-mass spectrometry was developed to simultaneously determine retinol (B82714) and various isomers of retinoic acid, including 9-cis and 13-cis-retinoic acid. nih.gov This indicates that these retinoids are present and likely play a role in prostate biology. nih.gov The study also utilized retinyl acetate as an internal standard, highlighting its chemical relevance in such analyses. nih.gov The presence of carotenoids, which are precursors to retinoids, has also been documented in human prostate tissue. lycoprost.gr

In the pancreas, 9-cis-retinoic acid has been identified and its levels have been shown to influence glucose-stimulated insulin (B600854) secretion. nih.gov Early studies also investigated the effects of 13-cis-retinoic acid on rat islet cell function. nih.gov The presence and activity of these isomers suggest a complex regulation of pancreatic function by retinoids. While a direct role for this compound in these tissues has not been explicitly detailed, the established metabolism of other cis-retinoids points to the potential for its involvement as a precursor or intermediate metabolite.

Investigative Studies on Retinoid Interconversion in Cellular Systems

The interconversion between different retinoid isomers is a key feature of their metabolism and is essential for their diverse biological functions. Studies in cellular systems and animal models have begun to unravel these complex pathways.

Research has demonstrated the in vivo interconversion of 9-cis-retinoic acid and 9,13-di-cis-retinoic acid in rats. nih.gov When 9-cis-retinoic acid was administered, 9,13-di-cis-retinoic acid was identified as a major circulating product. nih.gov Conversely, administration of 9,13-di-cis-retinoic acid led to the appearance of circulating 9-cis-retinoic acid. nih.gov This indicates a reversible isomerization process occurs in vivo. nih.gov

The stability of retinoids is a critical factor in these interconversions. 13-cis-retinoic acid, for instance, is known to be unstable in the presence of light, oxygen, and heat, and can undergo isomerization. who.int In cell culture media, the degradation and isomerization of retinoids are minimized by specific storage conditions. who.int

Furthermore, the metabolism of retinoids can be influenced by other isomers. For example, 13-cis- and 9-cis-retinoic acid have been shown to be competitive inhibitors of the 4-hydroxylation of all-trans-retinoic acid in human hepatic microsomes, suggesting they can act as alternative substrates for the same metabolic enzymes. who.int These findings highlight the dynamic nature of retinoid metabolism and the intricate interplay between different isomers within cellular systems.

Q & A

Basic Research Questions

Q. How can researchers validate the purity and stability of 9-cis,13-cis-Retinol 15-Acetate in experimental settings?

- Methodological Answer :

- Purity Assessment : Use thin-layer chromatography (TLC) with silica gel plates and a solvent system of hexane:ethyl acetate (7:3). Visualize spots under UV and potassium permanganate (KMnO₄) staining; the expected Rf value is 0.70 .

- Stability : Store at -80°C in inert conditions to prevent isomerization or degradation. Monitor degradation via ¹H-NMR (CDCl₃ solvent) to detect changes in double-bond geometry or acetyl group integrity .

- Quantitative Analysis : Employ UV/Vis spectroscopy (λmax ~373 nm) to confirm concentration and detect photodegradation products .

Q. What are the recommended protocols for solubilizing this compound in cell culture or biochemical assays?

- Methodological Answer :

- Organic Solvents : Dissolve in ethanol, DMSO, or DMF under inert gas (e.g., argon) to prevent oxidation. Typical solubility is ~25 mg/ml in ethanol and ~16 mg/ml in DMF .

- Aqueous Buffers : Pre-dissolve in ethanol and dilute in PBS (pH 7.2) to ~0.3 mg/ml. Avoid prolonged storage in aqueous media (>24 hours) due to precipitation risks .

Q. How does this compound differ functionally from all-trans-retinol or other isomers in cellular pathways?

- Methodological Answer :

- Enzyme Specificity : Test isomer-specific activity using retinoid dehydrogenases (e.g., RoDH4 or RL-HSD). For example, RoDH4 oxidizes 9-cis-retinol but not 13-cis-retinol, while RL-HSD is inactive toward 13-cis isomers .

- Binding Assays : Compare affinity for cellular retinol-binding proteins (CRBP-I/II) via fluorescence quenching or isothermal titration calorimetry (ITC). 9-cis isomers exhibit lower Kd values (~5–8 nM) compared to 13-cis derivatives .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in isomer-specific metabolic pathways involving this compound?

- Methodological Answer :

- Comparative Enzyme Kinetics : Use recombinant enzymes (e.g., RDH11, RoDH4) to measure catalytic efficiency (kcat/Km) for 9-cis vs. 13-cis isomers. For example, RDH11 shows negligible activity toward 13-cis-retinol compared to 9-cis .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., this compound-d5) to track metabolic conversion via LC-MS/MS. This clarifies whether observed effects stem from the parent compound or metabolites .

Q. How can researchers design assays to study the role of this compound in transcriptional regulation?

- Methodological Answer :

- Luciferase Reporter Assays : Transfect cells with retinoic acid response element (RARE)-driven luciferase constructs. Compare activation by this compound metabolites (e.g., 9-cis-retinoic acid) to all-trans-retinoic acid .

- ChIP-qPCR : Use antibodies against retinoid X receptor (RXR) to assess binding to target gene promoters after treatment with the compound .

Q. What analytical techniques are critical for distinguishing this compound from its synthetic byproducts or degradation products?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate isomers. Monitor m/z 286.45 (parent ion) and fragments at m/z 269.4 (loss of -OH) .

- Circular Dichroism (CD) : Detect conformational differences in the polyene chain, as cis-isomers exhibit distinct CD spectra compared to trans-isomers .

Data Integration and Interpretation

Q. How should researchers reconcile conflicting data on the biological activity of this compound across different model systems?

- Methodological Answer :

- Cross-Validation : Compare results in primary cells (e.g., RCJ C5.18 chondrocytes) and in vivo models (e.g., Irbp-/- mice). For example, 9-cis-retinol restores ERG responses in mice but inhibits chondrogenesis in vitro .

- Meta-Analysis : Aggregate data from public repositories (e.g., SciFinder Scholar) to identify trends in isomer-specific bioactivity .

Q. What computational tools can predict the interaction of this compound with nuclear receptors or enzymes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.